3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine
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Overview
Description
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is an organic compound characterized by the presence of difluoromethyl and fluoro-phenylsulfanyl groups attached to a phenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine typically involves multiple steps:
Formation of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions, often using reagents like difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions.
Introduction of the Fluoro-phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluoro-phenylsulfanyl groups enhance the compound’s binding affinity and specificity, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-4-(4-chloro-phenylsulfanyl)-phenylamine: Similar structure but with a chloro group instead of a fluoro group.
3-Difluoromethyl-4-(4-methyl-phenylsulfanyl)-phenylamine: Contains a methyl group instead of a fluoro group.
3-Difluoromethyl-4-(4-nitro-phenylsulfanyl)-phenylamine: Features a nitro group in place of the fluoro group.
Uniqueness
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is unique due to the presence of both difluoromethyl and fluoro-phenylsulfanyl groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C13H10F3NS |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(4-fluorophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H10F3NS/c14-8-1-4-10(5-2-8)18-12-6-3-9(17)7-11(12)13(15)16/h1-7,13H,17H2 |
InChI Key |
AQVXXSBKIPTGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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